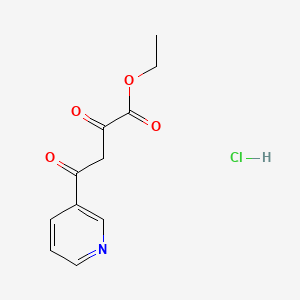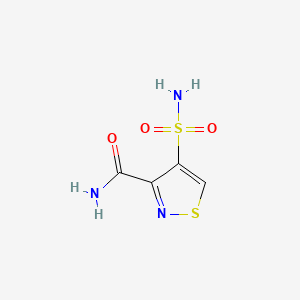
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride, commonly known as (2R,6S)-MTFM hydrochloride, is an organic compound that has gained recent attention in scientific research due to its unique properties. It is an optically active compound that has been used in various applications such as in pharmaceuticals, biochemistry, and biotechnology. In
Mécanisme D'action
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound that is capable of binding to specific molecules in a stereoselective manner. It is able to bind to molecules through hydrogen bonding and hydrophobic interactions. This allows it to act as a chiral modifier, catalyst, or reagent, depending on the specific application.
Biochemical and Physiological Effects
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain receptors, such as G-protein-coupled receptors. It has also been found to have anti-inflammatory and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also soluble in aqueous solutions, which makes it easy to use in a variety of experiments. However, it is important to note that ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride is an optically active compound, which means that it can interact with other compounds in a stereoselective manner. This may limit its usefulness in certain experiments.
Orientations Futures
The future directions for ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride are numerous. It has potential applications in drug development, as a reagent in the synthesis of other organic compounds, and as a ligand in the synthesis of metal complexes. It could also be used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the modification of proteins. Additionally, further research is needed to explore the biochemical and physiological effects of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride, as well as its potential applications in various fields.
Méthodes De Synthèse
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 2-methyl-6-trifluoromethylmorpholine with hydrochloric acid to form ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. The second step involves the reaction of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride with a base, such as sodium hydroxide, to form the sodium salt of ((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride. Both steps can be conducted in aqueous solution at room temperature.
Applications De Recherche Scientifique
((2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride)-MTFM hydrochloride has been used in various scientific research applications. It has been used as a chiral modifier in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other organic compounds. It has also been used as a ligand in the synthesis of metal complexes, and as a reagent in the modification of proteins.
Propriétés
IUPAC Name |
(2R,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSUUOGDZBYILU-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)



![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
